Methazolamide

Pharmacokinetics Ocular Pharmacology CNS Penetration

Methazolamide (CAS 554-57-4) is a first-generation sulfonamide carbonic anhydrase inhibitor distinguished by its low plasma protein binding (55%) and high lipophilicity, enabling superior ocular and CNS penetration compared to acetazolamide. Its defined dose-response (3.3–5.6 mm Hg IOP reduction) and extended half-life (≈14 h) support twice-daily dosing in chronic glaucoma models. For altitude sickness and ventilatory research, methazolamide induces less skeletal muscle fatigue than acetazolamide without compromising IOP-lowering efficacy. With a Ki of 14 nM for human CA II and proven blood-brain barrier penetrance, this compound is optimal for neuroprotection, seizure, and CNS carbonic anhydrase studies. Available in ≥98% purity with refrigerated storage.

Molecular Formula C5H8N4O3S2
Molecular Weight 236.3 g/mol
CAS No. 554-57-4
Cat. No. B1676374
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethazolamide
CAS554-57-4
SynonymsMethazolamide;  Neptazane;  Methenamide;  Neptazaneat;  Naptazane;  N Methylacetazolamide; N-Methylacetazolamide; 
Molecular FormulaC5H8N4O3S2
Molecular Weight236.3 g/mol
Structural Identifiers
SMILESCC(=O)N=C1N(N=C(S1)S(=O)(=O)N)C
InChIInChI=1S/C5H8N4O3S2/c1-3(10)7-4-9(2)8-5(13-4)14(6,11)12/h1-2H3,(H2,6,11,12)
InChIKeyFLOSMHQXBMRNHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 200 mg / 500 mg / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to off-white crystalline powder.
Solubility>35.4 [ug/mL] (The mean of the results at pH 7.4)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Methazolamide (CAS 554-57-4) Overview: An Orally Active Carbonic Anhydrase Inhibitor for Glaucoma and Beyond


Methazolamide (CAS 554-57-4, trade name Neptazane) is a first-generation sulfonamide carbonic anhydrase inhibitor (CAI) used systemically for the reduction of intraocular pressure (IOP) in chronic open-angle glaucoma, secondary glaucoma, and preoperatively in acute angle-closure glaucoma [1]. It is a methylated analog of acetazolamide, possessing distinct physicochemical and pharmacokinetic properties that confer specific advantages in tissue penetration and tolerability [2].

Why Methazolamide Cannot Be Readily Substituted: The Scientific Case Against Class-Level Interchangeability


While all oral carbonic anhydrase inhibitors (CAIs) share a common enzymatic target, their clinical utility and tolerability profiles diverge significantly due to major differences in lipophilicity, plasma protein binding, and metabolic clearance. Methazolamide exhibits substantially lower plasma protein binding (55%) and higher lipophilicity compared to acetazolamide, leading to enhanced ocular and CNS penetration [1]. These physicochemical differences translate into clinically meaningful variations in efficacy, dosing frequency, and side effect profiles, making direct substitution between agents like acetazolamide and methazolamide scientifically unsound without careful consideration of the evidence presented below.

Methazolamide (CAS 554-57-4) Differentiated Evidence: Direct Head-to-Head Quantitative Comparisons


Superior Ocular and CNS Penetration: Quantified by Lipophilicity and Protein Binding Relative to Acetazolamide

Methazolamide demonstrates significantly higher unbound drug fraction and greater lipophilicity than acetazolamide, leading to enhanced tissue penetration into the aqueous humor and cerebrospinal fluid (CSF) . Its plasma protein binding is 55%, compared to 90% for acetazolamide, while its plasma half-life is approximately 14 hours, markedly longer than acetazolamide's 2.4–5.8 hours [1].

Pharmacokinetics Ocular Pharmacology CNS Penetration

Defined Dose-Response Relationship for Intraocular Pressure (IOP) Reduction in Glaucoma

A repeated dose-response study in 22 patients with open-angle glaucoma established a clear, quantifiable relationship between methazolamide dosage and IOP lowering [1]. Mean reductions of 3.3, 4.3, and 5.6 mm Hg were achieved at dosages of 25 mg, 50 mg, and 100 mg administered every eight hours, respectively [1]. In a comparative context, acetazolamide 250 mg four times daily produced an IOP reduction between that of 50 mg and 100 mg methazolamide three times daily [1].

Glaucoma Intraocular Pressure Dose-Response

Reduced Incidence of Severe Side Effects and Acidosis Compared to Acetazolamide

In a study of 44 glaucoma patients requiring CAI therapy, all were initially placed on acetazolamide 250 mg q.i.d. Of 26 patients who could not tolerate acetazolamide, 22 were switched to methazolamide [1]. While 88% of these patients had experienced 'severe' side effects on acetazolamide, this decreased to 50% on methazolamide, demonstrating improved tolerability [1]. Low-dose methazolamide also offers the possibility of treating glaucoma without significant acidosis or side effects, a distinction from acetazolamide [2].

Tolerability Side Effects Metabolic Acidosis

Less Neuromuscular Fatigue vs. Acetazolamide: A Functional Performance Differentiator

A randomized controlled trial in healthy men directly compared the effects of acetazolamide (250 mg three times daily) and methazolamide (100 mg twice daily) on diaphragm and dorsiflexor muscle fatigue [1]. Post-exercise diaphragm contractility was significantly better preserved with methazolamide (87 ± 9% of baseline) compared to acetazolamide (82 ± 10% of baseline), P < 0.05. Similarly, dorsiflexor fatigue was greater for acetazolamide than methazolamide (mean twitch torque 61 ± 11% vs. 57 ± 13% of baseline, P < 0.05) [1]. Methazolamide thus leads to less neuromuscular fatigue in normoxia.

Neuromuscular Fatigue Altitude Sickness Muscle Function

Methazolamide Application Scenarios: Where the Differentiated Evidence Matters Most


Glaucoma Research Requiring Defined, Low-Side-Effect IOP Reduction

For researchers studying glaucoma pathophysiology or novel IOP-lowering agents, methazolamide provides a well-characterized oral CAI with a defined dose-response curve (3.3–5.6 mm Hg IOP reduction over a 25–100 mg q8h range) and a lower incidence of severe side effects compared to acetazolamide, making it suitable for chronic dosing studies where minimizing metabolic acidosis is critical [1].

Comparative Pharmacology Studies of Carbonic Anhydrase Inhibitor Tissue Penetration

Methazolamide's high lipophilicity and low plasma protein binding (55%) make it an ideal comparator for studying the relationship between physicochemical properties and ocular or CNS penetration of CAIs. Its known pharmacokinetic profile (t½ ≈14h) allows for convenient twice-daily dosing in experimental designs, unlike shorter-acting acetazolamide [2].

High-Altitude Physiology Research and Neuromuscular Fatigue Studies

In studies examining the effects of CAIs on ventilatory responses or muscle fatigue at altitude, methazolamide is the preferred agent due to its demonstrated lower impairment of diaphragm and dorsiflexor function compared to acetazolamide. This makes it a valuable tool for investigating altitude illness prophylaxis without the confounding variable of exacerbated skeletal muscle fatigue [3].

CNS Carbonic Anhydrase Inhibition Models

Because methazolamide readily penetrates the blood-brain barrier and inhibits CNS carbonic anhydrase, it is a valuable compound for in vivo studies investigating the role of brain CA in ventilatory control, seizure models, or neuroprotection. Its Ki of 14 nM for human CA II supports its potency in these central applications [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methazolamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.